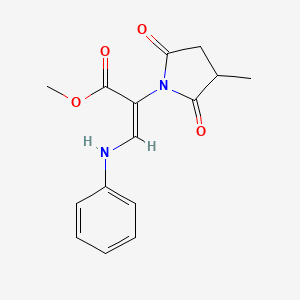![molecular formula C25H35NO3 B12368227 (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12368227.png)
(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol is a complex organic molecule with a unique structure. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields of science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the subsequent functionalization of the molecule. The synthetic route typically starts with the cyclization of a suitable precursor, followed by the introduction of the pyridin-2-ylmethyl group and the hydroxyl groups at specific positions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound with high purity and efficiency, suitable for its intended applications.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bonds in the cyclopenta[a]phenanthrene core can be reduced to form saturated derivatives.
Substitution: The pyridin-2-ylmethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the double bonds can produce saturated derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
科学的研究の応用
This compound has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms and molecular interactions.
Biology: Its unique structure and functional groups make it a potential candidate for studying biological processes and interactions with biomolecules.
Medicine: The compound’s biological activity can be explored for potential therapeutic applications, such as drug development and disease treatment.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the pyridin-2-ylmethyl group can form hydrogen bonds and other interactions with biomolecules, affecting their structure and function. The cyclopenta[a]phenanthrene core can interact with hydrophobic regions of proteins and other macromolecules, influencing their activity and stability. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
Similar compounds include other cyclopenta[a]phenanthrene derivatives with different substituents and functional groups. Examples include:
- (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(phenylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
- (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(methyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol
Uniqueness
The uniqueness of (3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol lies in its specific combination of functional groups and stereochemistry
特性
分子式 |
C25H35NO3 |
|---|---|
分子量 |
397.5 g/mol |
IUPAC名 |
(3S,4R,8R,9S,10R,13S,14S,17R)-10,13-dimethyl-17-(pyridin-2-ylmethyl)-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,4,17-triol |
InChI |
InChI=1S/C25H35NO3/c1-23-11-10-21(27)22(28)20(23)7-6-17-18(23)8-12-24(2)19(17)9-13-25(24,29)15-16-5-3-4-14-26-16/h3-5,7,14,17-19,21-22,27-29H,6,8-13,15H2,1-2H3/t17-,18+,19+,21+,22-,23-,24+,25-/m1/s1 |
InChIキー |
VOJCRCXJCNNVLD-NKYSGMRHSA-N |
異性体SMILES |
C[C@]12CC[C@@H]([C@@H](C1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(CC5=CC=CC=N5)O)C)O)O |
正規SMILES |
CC12CCC(C(C1=CCC3C2CCC4(C3CCC4(CC5=CC=CC=N5)O)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purine-2-thione](/img/structure/B12368149.png)
![benzyl N-[(E,2S)-7-(dimethylamino)-1-[[1-[[4-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl]-2-oxopyridin-3-yl]amino]-1,7-dioxohept-5-en-2-yl]carbamate](/img/structure/B12368165.png)






![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)
![N-[3-(tert-butylamino)propyl]-3-(propan-2-yl)benzamide](/img/structure/B12368218.png)


![(2R,3R,4S,5S,6R)-2-[(2R)-3-hydroxy-2-[4-(3-hydroxypropyl)-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12368241.png)

